molecular formula C8H15ClO3S B2971424 (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride CAS No. 2241139-68-2

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride

Cat. No.: B2971424
CAS No.: 2241139-68-2
M. Wt: 226.72
InChI Key: KTUVFSDRZNBXSL-SFYZADRCSA-N
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Description

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride compound It is characterized by the presence of a cyclopentane ring substituted with a propan-2-yloxy group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a variety of methods, including cyclization reactions of linear precursors.

    Introduction of the Propan-2-yloxy Group: This step involves the substitution of a suitable leaving group on the cyclopentane ring with a propan-2-yloxy group. Common reagents for this step include alkoxides such as sodium or potassium isopropoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the sulfonylation step, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Alkenes: Formed from elimination reactions.

Scientific Research Applications

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride: The enantiomer of the compound, with similar reactivity but different stereochemistry.

    Cyclopentane-1-sulfonyl chloride: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.

    Propan-2-yloxycyclopentane: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.

Uniqueness

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is unique due to its chiral nature and the presence of both a propan-2-yloxy group and a sulfonyl chloride group

Properties

IUPAC Name

(1S,2R)-2-propan-2-yloxycyclopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-6(2)12-7-4-3-5-8(7)13(9,10)11/h6-8H,3-5H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUVFSDRZNBXSL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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